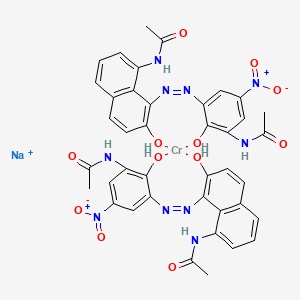
Sodium bis(N-(3-((8-acetamido-2-hydroxy-1-naphthyl)azo)-2-hydroxy-5-nitrophenyl)acetamidato(2-))chromate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium bis(N-(3-((8-acetamido-2-hydroxy-1-naphthyl)azo)-2-hydroxy-5-nitrophenyl)acetamidato(2-))chromate(1-) is a complex organic compound with a chromate core. This compound is known for its vibrant color properties, making it useful in various applications, including dyes and pigments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium bis(N-(3-((8-acetamido-2-hydroxy-1-naphthyl)azo)-2-hydroxy-5-nitrophenyl)acetamidato(2-))chromate(1-) typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 8-acetamido-2-hydroxy-1-naphthylamine. This involves treating the amine with nitrous acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-hydroxy-5-nitrophenylacetamide under alkaline conditions to form the azo compound.
Complexation: The resulting azo compound is then reacted with sodium chromate to form the final complex.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromate center.
Reduction: Reduction reactions can also occur, especially under acidic conditions, leading to the reduction of the chromate ion.
Substitution: The azo groups in the compound can participate in substitution reactions, where the azo linkage can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and zinc in acidic conditions are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Oxidized derivatives of the chromate complex.
Reduction: Reduced forms of the chromate ion and modified azo compounds.
Substitution: New compounds with different functional groups replacing the azo linkage.
Applications De Recherche Scientifique
Sodium bis(N-(3-((8-acetamido-2-hydroxy-1-naphthyl)azo)-2-hydroxy-5-nitrophenyl)acetamidato(2-))chromate(1-) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions and as a standard in analytical chemistry.
Biology: Employed in staining techniques for microscopy due to its vibrant color properties.
Medicine: Investigated for potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Mécanisme D'action
The compound exerts its effects primarily through its chromate center, which can participate in redox reactions. The azo groups also play a role in its reactivity, allowing for various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as interacting with microbial cell walls in antimicrobial applications or binding to specific substrates in analytical chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium 3-[(8-acetamido-2-hydroxy-1-naphthyl)azo]-5-chloro-4-hydroxybenzenesulfonate
- Sodium 3-[(8-acetamido-2-hydroxy-1-naphthyl)azo]-5-chloro-4-hydroxybenzenesulfonate
Uniqueness
Sodium bis(N-(3-((8-acetamido-2-hydroxy-1-naphthyl)azo)-2-hydroxy-5-nitrophenyl)acetamidato(2-))chromate(1-) is unique due to its specific combination of azo groups and chromate center, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific color properties and reactivity.
Propriétés
Numéro CAS |
72259-15-5 |
|---|---|
Formule moléculaire |
C40H34CrN10NaO12+ |
Poids moléculaire |
921.7 g/mol |
Nom IUPAC |
sodium;N-[8-[(3-acetamido-2-hydroxy-5-nitrophenyl)diazenyl]-7-hydroxynaphthalen-1-yl]acetamide;chromium |
InChI |
InChI=1S/2C20H17N5O6.Cr.Na/c2*1-10(26)21-14-5-3-4-12-6-7-17(28)19(18(12)14)24-23-16-9-13(25(30)31)8-15(20(16)29)22-11(2)27;;/h2*3-9,28-29H,1-2H3,(H,21,26)(H,22,27);;/q;;;+1 |
Clé InChI |
CPZGEEIZEJFVDQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=CC(=CC(=C3O)NC(=O)C)[N+](=O)[O-].CC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=CC(=CC(=C3O)NC(=O)C)[N+](=O)[O-].[Na+].[Cr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Octadecanamide, N,N'-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis-](/img/structure/B13757396.png)
![(6-(Cyclopropylamino)imidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B13757410.png)
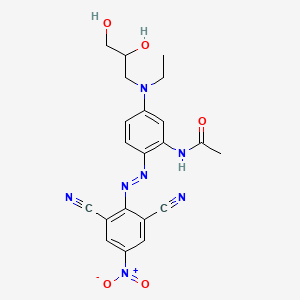
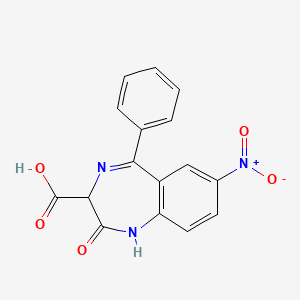
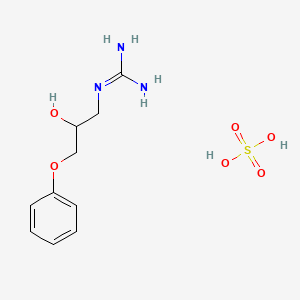
![3-[(4-Ethylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13757437.png)
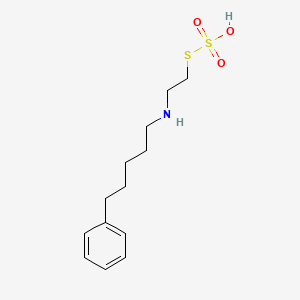
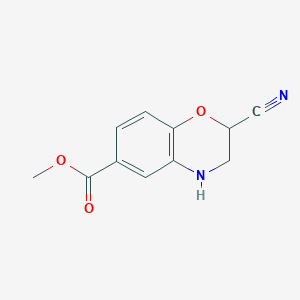
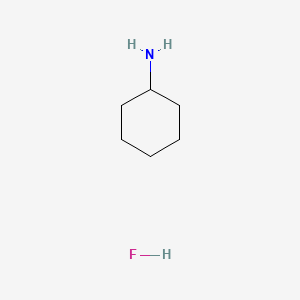

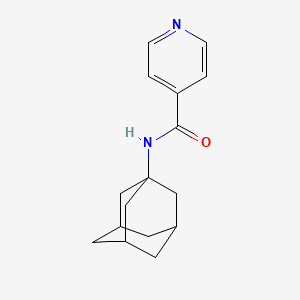

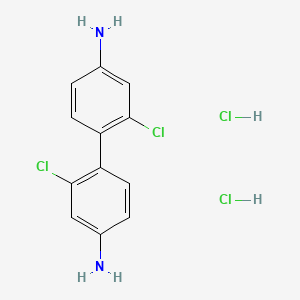
![5-Azido-2-[(4-methoxyphenyl)amino]benzoic acid](/img/structure/B13757470.png)
